Product packaging for 1,4-dihydroquinazoline(Cat. No.:CAS No. 1904-64-9)

1,4-dihydroquinazoline

Cat. No.: B6142170
CAS No.: 1904-64-9
M. Wt: 132.16 g/mol
InChI Key: LGACUMPRRMLUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dihydroquinazoline is a benzannulated heterocyclic compound that serves as a versatile and valuable scaffold in medicinal chemistry and organic synthesis . It is recognized as a relatively unexplored framework with significant therapeutic potential . Efficient synthetic routes have been established starting from 2-aminobenzylamine (2-ABA), involving selective N-acylation and cesium carbonate-mediated N-alkylation to achieve diverse substitution patterns without the need for protection/deprotection steps . Final ring closure is efficiently achieved through microwave-assisted cyclization promoted by ethyl polyphosphate (PPE) . The quinazoline core structure is a privileged pharmacophore in drug discovery, and its derivatives are investigated for a wide range of biological activities . Specific research applications for dihydroquinazoline derivatives include their evaluation as selective T-type calcium channel blockers and as inhibitors of β-secretase (BACE1), a key target in Alzheimer's disease research . Furthermore, related quinazolinone structures have shown promise as potent and selective PARP-1 inhibitors with anti-proliferative effects against various human cancer cell lines, highlighting the potential of this chemical class in oncology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2 B6142170 1,4-dihydroquinazoline CAS No. 1904-64-9

Properties

IUPAC Name

1,4-dihydroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-4,6H,5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGACUMPRRMLUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031112
Record name 3,4-Dihydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1904-64-9
Record name 3,4-Dihydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,4 Dihydroquinazoline and Derivatives

Novel Catalytic Approaches for 1,4-Dihydroquinazoline Formation

Recent advancements in catalysis have provided powerful tools for constructing the dihydroquinazoline (B8668462) core. These methods often offer improvements in terms of reaction conditions, yields, and substrate scope compared to traditional approaches.

The development of metal-free catalytic systems is a key goal in medicinal chemistry to avoid metal contamination in final products. Several effective metal-free strategies for synthesizing quinazoline (B50416) derivatives have been reported.

One approach utilizes hypervalent iodine reagents, such as iodine pentoxide (I₂O₅) or 2-iodoxybenzoic acid (IBX), which can facilitate the synthesis of quinazolines under metal-free conditions. mdpi.com For instance, the reaction can proceed through the condensation of 2-aminoacetophenone (B1585202) with ammonia (B1221849) to form an imine, which then reacts with an aldehyde. The resulting dihydroquinazoline intermediate is subsequently oxidized by the hypervalent iodine reagent to yield the quinazoline product. mdpi.com Another metal-free method involves a cascade cyclization/Leuckart–Wallach type reaction. This strategy uses readily available starting materials and requires only the addition of formic acid or a mixture of acetic acid and formic acid, producing water, carbon dioxide, and methanol (B129727) as the only byproducts. rsc.org

A highly efficient, one-pot, three-component assembly under metal-free conditions has also been developed. nih.govacs.org This domino reaction involves arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives, leading to the formation of three new C-N bonds in a single operation. nih.govacs.org The proposed mechanism starts with the generation of an N-arylnitrilium salt from the arenediazonium salt and nitrile, followed by intermolecular nucleophilic attack by the aniline derivative and subsequent intramolecular aza-Michael reaction to form the 3,4-dihydroquinazoline ring. acs.org This method is noted for its mild conditions, broad functional group tolerance, and high efficiency. nih.gov

MethodKey Reagents/CatalystsStarting MaterialsProduct TypeKey Features
Hypervalent Iodine Oxidation IBX, H₂O₂/DMSO2-Aminoacetophenone, Aldehydes, Ammonium (B1175870) Acetate (B1210297)Quinazoline (via dihydroquinazoline intermediate)Avoids transition-metal catalysts, essential for medicinal chemistry applications. mdpi.com
Leuckart–Wallach Type Reaction Formic Acid / Acetic Acid2-Aminobenzonitriles, Ketones3,4-DihydroquinazolinoneModular and efficient process with simple, non-toxic reagents and byproducts (H₂O, CO₂, MeOH). rsc.org
Domino Three-Component Assembly None (Metal-Free)Arenediazonium Salts, Nitriles, Bifunctional Anilines3,4-DihydroquinazolinesForms three C-N bonds in one pot under mild conditions with high efficiency. nih.govacs.org

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. This technology has been successfully applied to the synthesis of 1,4-dihydroquinazolines. A notable protocol involves the microwave-assisted ring closure of N-(2-(alkylamino)benzyl)amides, which are derived from 2-aminobenzylamine. beilstein-journals.orgd-nb.info

The cyclodehydration is promoted by ethyl polyphosphate (PPE) in chloroform (B151607), and the use of microwave irradiation drastically reduces reaction times from hours to minutes compared to conventional heating. beilstein-journals.orgnih.gov Temperatures and irradiation times are adjusted for each substrate to optimize the yield of the desired this compound. beilstein-journals.org This method provides an efficient and rapid pathway to a series of novel 1,4-dihydroquinazolines. d-nb.infonih.gov For example, the synthesis of 2-methyl-1-propyl-1,4-dihydroquinazoline was achieved from its corresponding amide precursor using PPE in chloroform at 130°C for 10 minutes under microwave irradiation. beilstein-journals.org

PrecursorReagent/SolventMW Conditions (Temp, Time)ProductYield (%)
N-(2-(propylamino)benzyl)acetamide PPE / CHCl₃130°C, 10 min2-Methyl-1-propyl-1,4-dihydroquinazoline74%
N-(2-(butylamino)benzyl)acetamide PPE / CHCl₃130°C, 10 min1-Butyl-2-methyl-1,4-dihydroquinazoline65%
N-(2-(isobutylamino)benzyl)acetamide PPE / CHCl₃130°C, 10 min1-Isobutyl-2-methyl-1,4-dihydroquinazoline68%
N-(2-(benzylamino)benzyl)acetamide PPE / CHCl₃140°C, 15 min1-Benzyl-2-methyl-1,4-dihydroquinazoline70%
Data sourced from Díaz J.E., et al., Beilstein J. Org. Chem., 2017. beilstein-journals.org

One-pot and multicomponent reactions (MCRs) are highly convergent strategies that enhance synthetic efficiency by combining multiple operational steps into a single procedure, thereby reducing waste and saving time. researchgate.net Numerous MCRs have been developed for the synthesis of dihydroquinazoline derivatives.

A common and effective MCR is the three-component reaction of isatoic anhydride (B1165640), an aldehyde, and a primary amine or urea. researchgate.net This reaction is often catalyzed by an acid, such as sulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO₃H), under solvent-free conditions to produce 2,3-dihydroquinazolin-4(1H)-ones. The reaction mechanism typically involves the initial reaction between the amine/urea and isatoic anhydride, which, after decarboxylation, forms a 2-aminobenzamide (B116534) intermediate. This intermediate then condenses with the aldehyde, followed by intramolecular cyclization to yield the final product.

Another powerful MCR is the Ugi four-component reaction (Ugi-4CR), which has been adapted for the synthesis of complex polycyclic quinazolinones. acs.org In one variation, cyanamide (B42294) was used for the first time as an amphoteric building block, acting as both an amine and an acid component in Ugi-type transformations. acs.org These MCR strategies allow for the rapid generation of diverse libraries of quinazoline-related structures from simple and readily available starting materials. researchgate.netresearchgate.net

Reaction TypeComponentsCatalyst/ConditionsProduct TypeKey Features
Three-Component Isatoic Anhydride, Aldehydes, UreaSBA-Pr-SO₃H / 120°C, Solvent-free2,3-Dihydroquinazolin-4(1H)-oneHigh efficiency, short reaction times, solvent-free conditions.
Three-Component Isatoic Anhydride, Aldehydes, Primary AminesBi(NO₃)₃·5H₂O / 80°C, Solvent-free2,3-Disubstituted 2,3-dihydroquinazolin-4(1H)-onesExcellent yields (90-97%) with a recyclable catalyst. academie-sciences.fr
Ugi Four-Component o-Bromobenzoic Acids, o-Cyanobenzaldehydes, Isocyanides, AmmoniaMicrowave, 120°C, 30 minPolycyclic QuinazolinonesConcise synthesis of complex structures with good yields. acs.org
Three-Component Domino Arenediazonium Salts, Nitriles, Bifunctional Anilines60°C, in Nitrile Solvent3,4-DihydroquinazolinesMetal-free, forms three C-N bonds, good functional group tolerance. acs.org

Synthesis from Key Precursors

The strategic selection of starting materials is fundamental to the synthesis of 1,4-dihydroquinazolines. Certain precursors, due to their inherent reactivity and structure, provide reliable and versatile entry points to the target heterocyclic system.

2-Aminobenzylamine (2-ABA) is a highly valuable and frequently used precursor for the synthesis of both 1,4- and 3,4-dihydroquinazolines. beilstein-journals.orgd-nb.info Its structure contains two different amino groups (one aromatic, one aliphatic) that can be functionalized selectively. nih.gov

A straightforward strategy involves the selective N-acylation of the more nucleophilic aliphatic amino group of 2-ABA or its N-substituted derivatives. beilstein-journals.org The resulting N-(2-aminobenzyl)amides or N-(2-(alkylamino)benzyl)amides are then subjected to a cyclodehydration reaction to form the dihydroquinazoline ring. d-nb.info This cyclization is efficiently promoted by reagents like ethyl polyphosphate (PPE) and can be significantly accelerated using microwave irradiation, providing the desired 1,4-dihydroquinazolines in good yields and short reaction times. beilstein-journals.orgnih.gov This method avoids complex protection/deprotection steps and allows for the synthesis of derivatives with various substitution patterns. d-nb.info

Isatoic anhydride is a versatile and common precursor for the synthesis of quinazolinone derivatives, particularly 2,3-dihydroquinazolin-4(1H)-ones. researchgate.netresearchgate.net A widely employed method is the one-pot, three-component condensation of isatoic anhydride, an aldehyde, and an amine (or an ammonia source like ammonium acetate or urea). researchgate.net

This reaction proceeds through a cascade of events initiated by the nucleophilic attack of the amine on the carbonyl group of isatoic anhydride, leading to ring-opening and subsequent decarboxylation to form a 2-aminobenzamide intermediate. This intermediate then condenses with the aldehyde to form a Schiff base, which undergoes intramolecular cyclization to furnish the 2,3-dihydroquinazolin-4(1H)-one scaffold. The reaction is often facilitated by a catalyst and can be performed under various conditions, including solvent-free heating or in different solvents like water or ethanol. researchgate.net The choice of aldehyde and amine components allows for great structural diversity in the final products. researchgate.net

Solid-Phase Synthesis Techniques for Dihydroquinazoline Derivatives

Solid-phase synthesis (SPS) has emerged as a powerful tool for the combinatorial generation of heterocyclic compound libraries, including dihydroquinazoline derivatives. This technique facilitates the rapid assembly of diverse structures and simplifies purification processes.

A notable approach involves the solid-phase synthesis of 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones. nih.gov In this strategy, a Rink amide resin serves as the solid support. The synthesis begins with N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid as the starting material, which is attached to the resin. nih.gov The tetrafunctional nature of this starting material allows for the introduction of various building blocks. nih.gov The synthesis of a library of 19 different dihydroquinazoline-2(1H)-one derivatives demonstrated the utility of this method. mdpi.com The purity of the final products was found to be higher when aliphatic primary amines were used for substitution compared to aromatic primary amines. nih.gov

While SPS of quinazoline-4-ones and quinazoline-2,4-diones is more extensively documented, the synthesis of quinazoline-2-ones on a solid support has been less explored. mdpi.combenthamscience.comresearchgate.net The general strategy often involves using resin-bound primary amines, which are incorporated at the 3N-position of the quinazoline ring system, allowing for the rapid derivatization and comparison of bioactivities. benthamscience.com These methods are considered practical and valuable tools for medicinal chemists in drug discovery initiatives. benthamscience.com

Table 1: Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-one Derivatives nih.gov

Compound IDR1 SubstituentR3 SubstituentYield (%)Purity (%)
CA1-c PhenylmethylPhenylmethyl46.398.7
CA1-e 4-FluorophenylBenzyl (B1604629)39.596.5
CA1-g 4-Fluorophenyl4-Fluorobenzyl41.297.2
CA1-j PhenylmethylThiophene-2-methyl48.195.3
CA1-7 Amino-substitutedPhenylmethyl42.896.1
CA5 Thiophene-2-methylThiophene-2-methyl45.595.8

Yield of the crude product was based on Rink resin substitution. Purity was determined by HPLC.

Synthesis from Amides, Amines, and Ketones

The condensation of amides, amines, and ketones represents a versatile and efficient strategy for constructing the dihydroquinazoline core, particularly through multicomponent reactions. These one-pot procedures offer high atom economy and operational simplicity.

A prominent example is the one-pot tandem assembly for the synthesis of C4-quaternary 3,4-dihydroquinazolines. nih.govnih.govacs.org This process involves the reaction of an amide, an amine, and a ketone, mediated by triflic anhydride (Tf₂O). nih.govacs.org The reaction proceeds through a sequence of steps:

Amide Dehydration: Triflic anhydride activates the amide. nih.govresearchgate.net

Ketimine Formation and Addition: The amine and ketone react in situ to form a ketimine, which then adds to the activated amide species, forming a ketiminium intermediate. nih.govacs.org

Pictet-Spengler-like Cyclization: The intermediate undergoes an intramolecular cyclization to yield the C4-quaternary 3,4-dihydroquinazoline product. nih.govresearchgate.net

This method has been shown to produce a diverse range of products in yields up to 92%. nih.govnih.gov

Another widely used method is the cyclocondensation of anthranilamide (a cyclic amide) with various ketones to produce 2,3-dihydroquinazolin-4(1H)-ones. tandfonline.comtandfonline.comingentaconnect.com This reaction has been successfully carried out using various catalysts and conditions. For instance, Hβ zeolite in aqueous media provides an environmentally friendly approach with broad substrate scope, including aromatic, aliphatic, and cyclic ketones. tandfonline.comtandfonline.comingentaconnect.com The proposed mechanism suggests that the zeolite's acid sites activate the ketone's carbonyl group, facilitating the reaction with anthranilamide, followed by dehydration and cyclization. tandfonline.com Other catalysts like boric acid, sodium dihydrogen phosphate, and graphene oxide nanosheets have also been employed effectively, often under solvent-free or aqueous conditions. ajol.inforsc.org

Table 2: Catalytic Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones from Anthranilamide and Ketones

CatalystKetoneSolventTemperature (°C)Time (h)Yield (%)Reference
Hβ ZeoliteAcetophenoneWater100875 tandfonline.comtandfonline.com
Hβ ZeoliteCyclohexanoneWater100690 tandfonline.comtandfonline.com
Boric AcidBenzaldehydeSolvent-free1200.3395 ajol.info
Graphene Oxide4-ChlorobenzaldehydeWaterRoom Temp295 rsc.org
AlCl₃Various Aldehydes/KetonesPEG60-Good to Excellent jsynthchem.com

Regioselective Synthesis and Functionalization Protocols

Controlling the placement of substituents on the dihydroquinazoline ring is crucial for tuning its chemical and biological properties. Regioselective synthesis and subsequent functionalization strategies have been developed to achieve this precision.

Controlling Substitution Patterns

Multicomponent reactions (MCRs) are particularly adept at controlling substitution patterns by systematically varying the starting materials. The Ugi four-component reaction (Ugi-4CR) has been employed in orthogonal, two-step protocols to create diverse polycyclic quinazolinones. nih.govacs.org

In one strategy, an ammonia-Ugi-4CR using o-bromobenzoic acids, o-cyanobenzaldehydes, and isocyanides generates a linear intermediate. acs.org This intermediate then undergoes a palladium-catalyzed intramolecular N-arylation to form the final isoindolo[1,2-b]quinazolinone structure. nih.govacs.org This sequence allows for the introduction of diversity from the acid, aldehyde, and isocyanide components. nih.gov

A second, alternative strategy utilizes cyanamide as the amine component in an Ugi-4CR with o-iodobenzaldehyde, benzoic acid, and an isocyanide. acs.org The resulting N-acylcyanamide intermediate is then subjected to a radical cyclization, where the cyano group acts as a radical acceptor, to construct the polycyclic quinazolinone scaffold. nih.gov

Domino reactions involving arenediazonium salts, nitriles, and bifunctional anilines also provide excellent regiocontrol. acs.org An N-arylnitrilium salt is first generated, which then reacts with an aniline derivative (like 2-aminobenzylamines or methyl 2-aminobenzoates) to form an amidine intermediate. acs.org Subsequent intramolecular aza-Michael reaction leads to the regioselective formation of 3-aryl-3,4-dihydroquinazolines. acs.org The substitution pattern is dictated by the choice of diazonium salt, nitrile, and aniline starting materials.

N1 Dealkylation and N3 Functionalization Strategies

The selective functionalization of the nitrogen atoms (N1 and N3) of the dihydroquinazoline ring is a key strategy for creating structural diversity. A powerful two-step protocol has been developed to convert C4-quaternary 3,4-dihydroquinazolines into their this compound isomers, enabling regioselective functionalization. nih.govnih.gov

This conversion process involves:

N1 Dealkylation: The starting 3,4-dihydroquinazoline, typically bearing an alkyl or benzyl group at the N1 position from the initial synthesis, is treated to selectively remove this group.

Regioselective N3 Functionalization: The resulting this compound intermediate can then be selectively functionalized at the N3 position through reactions like alkylation or acylation. nih.govnih.gov

This transformation from a 3,4-dihydroquinazoline to a functionalized this compound allows for the installation of diverse functionalities around the heterocyclic core, significantly expanding the accessible chemical space from a common precursor. nih.govacs.org

Cascade and Domino Reactions in Dihydroquinazoline Synthesis

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur consecutively in a single operation without isolating intermediates. wikipedia.org These reactions are prized for their atom economy and ability to rapidly build molecular complexity from simple starting materials. wikipedia.orgnih.gov

The aforementioned synthesis of C4-quaternary 3,4-dihydroquinazolines from amides, amines, and ketones is a prime example of a cascade process. nih.govnih.gov The reaction sequence, involving Tf₂O-mediated amide dehydration, ketimine addition, and a Pictet–Spengler-like cyclization, occurs in one pot, transforming three simple components into a complex heterocyclic product. nih.govresearchgate.net

Another significant cascade approach involves the Ugi four-component reaction (Ugi-4CR) followed by a cyclization step. nih.govacs.org For instance, the reaction of an o-cyanobenzaldehyde, an o-bromobenzoic acid, an isocyanide, and ammonia generates a complex acyclic intermediate which, upon palladium-catalyzed annulation, cyclizes to form a polycyclic quinazolinone. nih.govacs.org This combination of a multicomponent reaction with a subsequent cyclization in a tandem fashion is a powerful strategy for building intricate molecular architectures. nih.gov

Furthermore, the synthesis of 3,4-dihydroquinazolines can be achieved through a domino three-component reaction of arenediazonium salts, nitriles, and bifunctional anilines. acs.org The proposed mechanism involves the in situ generation of an N-arylnitrilium salt, which then undergoes nucleophilic attack by the aniline derivative, followed by an intramolecular aza-Michael reaction to complete the cascade and form the dihydroquinazoline ring. acs.org These elegant cascade strategies exemplify modern synthetic efficiency in the construction of the this compound scaffold and its derivatives.

Chemical Reactivity and Transformation Studies of 1,4 Dihydroquinazoline

Oxidation and Aromatization Reactions to Quinazolines

A fundamental transformation of 1,4-dihydroquinazolines is their oxidation to the corresponding aromatic quinazolines. This aromatization is a key step in many synthetic routes that utilize the dihydroquinazoline (B8668462) core as a precursor. nih.gov Historically, the synthesis of quinazolines often involves the oxidation of a 3,4-dihydroquinazoline intermediate. nih.gov

Various oxidizing agents can be employed to effect this transformation. For instance, 4-aryl-3,4-dihydroquinazolines have been successfully converted to their 4-aryl-quinazoline counterparts using potassium ferricyanide (B76249) in an alkaline medium, although the yields can be low. clockss.org

Modern synthetic methods often incorporate the aromatization step in a one-pot procedure. For example, a copper-catalyzed aerobic oxidative cyclization can lead to the formation of quinazolines from 2-aminobenzylamines and aldehydes, proceeding through a dihydroquinazoline intermediate that is subsequently aromatized. nih.govnih.gov Similarly, molecular iodine has been used to catalyze the amination of C(sp³)-H bonds to form dihydroquinazolines, which are then oxidized to quinazolines using oxygen as a green oxidant. nih.gov

Electrochemical methods also provide a metal- and chemical oxidant-free approach to synthesize quinazolines from precursors that form a 1,4-dihydroquinazoline intermediate, which is then anodically oxidized. acs.org

The following table summarizes various methods for the oxidation of this compound derivatives to quinazolines:

PrecursorOxidizing Agent/CatalystProductReference
4-Aryl-3,4-dihydroquinazolinePotassium ferricyanide4-Aryl-quinazoline clockss.org
Dihydroquinazoline intermediateCuCl/DABCO/4-HO-TEMPO, O₂2-Substituted quinazoline (B50416) organic-chemistry.org
Dihydroquinazoline intermediateMolecular Iodine, O₂Quinazoline nih.gov
Dihydroquinazoline intermediateAnodic electrochemical oxidationQuinazoline acs.org

Functional Group Interconversions and Derivatization Strategies

The this compound scaffold allows for various functional group interconversions and derivatization strategies, enabling the synthesis of a diverse range of substituted quinazolines and related heterocyclic compounds. These transformations can target the nitrogen atoms or the carbon atoms of the heterocyclic ring.

A common strategy involves the selective N-acylation and N-alkylation of precursors like 2-aminobenzylamine to introduce desired substituents before the cyclization to form the dihydroquinazoline ring. nih.gov For instance, N-(2-aminobenzyl)acetamides can be cyclized to form 2-methyl-3,4-dihydroquinazolines. nih.gov The use of microwave assistance in conjunction with reagents like ethyl polyphosphate (PPE) has been shown to facilitate these ring closures efficiently. nih.gov

The conversion of alcohols to sulfonic esters (mesylates, tosylates) and subsequently to alkyl halides is a fundamental set of reactions in organic synthesis that can be applied to functional groups attached to the dihydroquinazoline core. ub.eduvanderbilt.edu These transformations allow for the introduction of various nucleophiles. For example, a hydroxyl group can be converted to a better leaving group like a tosylate, which can then be displaced by a halide ion. ub.eduvanderbilt.edu

The following table outlines common functional group interconversions applicable to derivatives of this compound:

Initial Functional GroupReagent(s)Resulting Functional GroupReference
Alcohol (R-OH)TsCl, pyridine (B92270)Tosylate (R-OTs) ub.edu
Tosylate (R-OTs)LiBr, DMFBromide (R-Br) ub.edu
Alcohol (R-OH)PBr₃, pyridineBromide (R-Br) vanderbilt.edu
Alcohol (R-OH)SOCl₂Chloride (R-Cl) ub.edu
Amide (R-CONH₂)POCl₃, pyridineNitrile (R-CN) vanderbilt.edu

C-H Activation Studies and Metal-Catalyzed Transformations

Recent advances in organic synthesis have highlighted the utility of C-H activation as a powerful tool for the functionalization of heterocyclic compounds, including quinazoline derivatives. yale.edu Transition-metal catalysis, particularly with palladium and rhodium, has enabled the direct formation of carbon-carbon and carbon-heteroatom bonds by activating otherwise inert C-H bonds. nih.govyoutube.com

While direct C-H activation studies on the this compound ring itself are not extensively documented, the principles are applied in the synthesis of quinazolines from precursors where C-H activation is a key step. For instance, iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation can lead to quinazolines from 2-alkylamino N-H ketimine derivatives. organic-chemistry.org Palladium-catalyzed reactions are also prominent, such as the alkylation of 1,4-dienes through C-H activation. nih.gov

Rhodium(III)-catalyzed C-H activation has been used for the synthesis of complex heterocyclic systems, demonstrating the potential for such methods to be applied to the dihydroquinazoline core. nih.gov These reactions often proceed under mild, oxidant-free conditions and show excellent functional group tolerance. nih.gov The general mechanism for inner-sphere C-H activation involves the formation of an organometallic intermediate, which can then react with various coupling partners. youtube.com

The following table provides examples of metal-catalyzed transformations relevant to the synthesis of quinazoline and related heterocycles:

CatalystReaction TypeSubstratesProduct TypeReference
IronC(sp³)-H oxidation, C-N formation, aromatization2-Alkylamino N-H ketiminesQuinazolines organic-chemistry.org
PalladiumThree-component tandem reaction2-Aminobenzonitriles, aldehydes, arylboronic acidsQuinazolines organic-chemistry.org
CopperDual oxidative benzylic C-H aminations2-Aminoarylketones, methylarenes, NH₄OAcQuinazolines nih.gov
Rhodium(III)C-H coupling/cyclizationPyrazolidinones, iodonium (B1229267) ylidesPyrazolo[1,2-a]cinnolines nih.gov

Nucleophilic and Electrophilic Reactivity of the Dihydroquinazoline Core

The reactivity of the this compound core is dictated by the principles of nucleophilicity and electrophilicity. masterorganicchemistry.com A nucleophile is a species that donates an electron pair to form a new covalent bond, while an electrophile accepts an electron pair. masterorganicchemistry.comyoutube.com

In the context of the dihydroquinazoline system, the nitrogen atoms, with their lone pairs of electrons, can act as nucleophiles. The protonation state significantly affects nucleophilicity; for example, a deprotonated nitrogen in an amide precursor would be a stronger nucleophile. libretexts.org

Conversely, the carbon atoms of the heterocyclic ring, particularly those adjacent to nitrogen atoms, can exhibit electrophilic character. This is especially true in activated intermediates or when electron-withdrawing groups are present. For instance, the C4 position of the quinazolinium cation shows increased nucleophilic reactivity, allowing for the addition of aromatic compounds. clockss.org This reaction proceeds via nucleophilic addition of an electron-rich aromatic ring to the N3-C4 double bond of the protonated quinazoline. clockss.org

The electrophilicity of a system can be enhanced by the use of Lewis acids or by forming more reactive species like iminium ions. youtube.com The interplay between nucleophiles and electrophiles is fundamental to the cyclization reactions that form the dihydroquinazoline ring and its subsequent derivatization. For example, the intramolecular cyclization of an aminoamide to form a dihydroquinazoline involves the nucleophilic attack of an amino group onto an amide carbonyl carbon. nih.gov

The regioselectivity of nucleophilic attack is a critical aspect, as seen in the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazolines, where the C4 position is more susceptible to nucleophilic attack than the C2 position. mdpi.com Computational studies, such as DFT calculations, can predict the most electrophilic sites in a molecule. mdpi.com

The following table illustrates the nucleophilic and electrophilic interactions in the context of dihydroquinazoline chemistry:

Reactant TypeInteracting SpeciesReaction TypeProduct/IntermediateReference
NucleophileAniline (B41778), Phenol (B47542), Indole (B1671886)Nucleophilic addition to quinazolinium cation4-Aryl-3,4-dihydroquinazoline clockss.org
NucleophileAmineNucleophilic aromatic substitution (SNAr)4-Aminoquinazoline mdpi.com
ElectrophileAldehyde/Ketone carbonyl carbonNucleophilic attack by amineDihydroquinazoline intermediate nih.govnih.gov
ElectrophileProtonated quinazoline (N3-C4 bond)Nucleophilic addition by aromatic compounds4-Aryl-3,4-dihydroquinazoline clockss.org

Structural Elucidation and Conformational Analysis in Advanced Research

Application of Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for confirming the identity and purity of newly synthesized 1,4-dihydroquinazoline derivatives and for probing their electronic and structural features. High-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely employed to provide a comprehensive characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a cornerstone for the structural analysis of this compound derivatives in solution. Both ¹H and ¹³C-NMR provide detailed information about the chemical environment of individual atoms within the molecule.

¹H-NMR Spectroscopy: The proton NMR spectra of this compound derivatives exhibit characteristic signals that are diagnostic of the dihydroquinazoline (B8668462) core. For instance, in a series of 1-propyl-1,4-dihydroquinazolines, the methylene (B1212753) protons of the dihydropyrimidine (B8664642) ring (at position 4) typically appear as a singlet around δ 4.4-4.6 ppm. beilstein-journals.org The protons on the benzene (B151609) ring resonate in the aromatic region, generally between δ 6.7 and 7.3 ppm, with their multiplicity and exact chemical shifts depending on the substitution pattern. beilstein-journals.org The NH proton of the dihydroquinazoline ring, when present, gives a signal that can vary in chemical shift and may be broadened due to exchange. For example, in 1,4-dihydropyridine (B1200194) derivatives, a related class of compounds, the NH proton signal is observed between δ 8.76 and 9.19 ppm in DMSO-d₆. scielo.br

¹³C-NMR Spectroscopy: The carbon-13 NMR spectra provide complementary information, revealing the carbon framework of the molecule. The carbon atom at position 2 (C2), which is part of the aminal functionality, is typically found in the range of δ 154-162 ppm in 1-substituted-1,4-dihydroquinazolines. beilstein-journals.org The methylene carbon at position 4 (C4) gives a signal around δ 48-49 ppm. beilstein-journals.org The aromatic carbons of the fused benzene ring show resonances in the expected downfield region of δ 111-139 ppm. beilstein-journals.org The specific chemical shifts are influenced by the nature of the substituents on both the heterocyclic and aromatic rings. For example, in 2,3-dihydroquinazolin-4(1H)-ones, the carbonyl carbon (C4) appears significantly downfield, around δ 163-164 ppm. acgpubs.org

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for substituted 1,4-dihydroquinazolines, based on reported data for various derivatives. beilstein-journals.orgacgpubs.org

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C2-HVaries with substitution-
N1-H / N3-HVariable, often broad-
C4-H₂~4.4 - 4.6 (singlet)~48 - 49
Aromatic-H~6.7 - 7.3 (multiplets)~111 - 139
C2-~154 - 162
C4a-~121 - 127
C5~6.7 - 7.3~121 - 127
C6~6.7 - 7.3~122 - 126
C7~6.7 - 7.3~125 - 127
C8~6.7 - 7.3~111 - 113
C8a-~138 - 140

Note: The chemical shifts are approximate and can vary significantly based on the solvent and the specific substitution pattern on the this compound ring system.

Advanced NMR techniques such as COSY and HMQC are also employed to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals in the spectra. ed.gov

Mass Spectrometry (EI-MS, HREI-MS, LC/MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound derivatives, as well as for gaining structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of 1,4-dihydroquinazolines is expected to involve cleavages of the heterocyclic ring. For related nitrogen-containing heterocycles, common fragmentation pathways include the loss of small neutral molecules or radicals. miamioh.edulibretexts.org For instance, α-cleavage adjacent to the nitrogen atoms is a common fragmentation pathway for amines. miamioh.edulibretexts.org The fragmentation pattern can provide valuable clues about the substitution pattern of the molecule.

High-Resolution Mass Spectrometry (HREI-MS): HREI-MS provides the exact mass of the molecular ion and fragment ions, which allows for the determination of the elemental composition with high accuracy. beilstein-journals.orgacgpubs.org This is crucial for confirming the molecular formula of a newly synthesized compound. For example, the calculated m/z for the [M+H]⁺ ion of 1-propyl-2-methyl-1,4-dihydroquinazoline is 189.1386, with the found value being 189.1381, confirming the formula C₁₂H₁₇N₂. beilstein-journals.org

Liquid Chromatography/Mass Spectrometry (LC/MS): LC/MS is particularly useful for the analysis of complex mixtures and for the characterization of less volatile or thermally labile this compound derivatives. nih.gov The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. This technique is widely used in the purification and characterization of libraries of dihydroquinazoline-2(1H)-one derivatives. nih.gov

A study on ketamine analogues, which share a 2-amino-cyclohexanone structural motif, revealed characteristic fragmentation pathways in both EI-MS and ESI-MS/MS modes, including α-cleavage and losses of small molecules like CO and H₂O. nih.gov Similar pathways can be anticipated for 1,4-dihydroquinazolines.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound derivatives, characteristic IR absorption bands are expected for the N-H and C=N bonds.

In the IR spectrum of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one, characteristic absorption bands were observed at 3301 cm⁻¹ and 3176 cm⁻¹, which can be attributed to the N-H stretching vibrations. acgpubs.org The C=O stretching vibration of the quinazolinone ring appears at 1653 cm⁻¹, while the C=N stretching vibration is observed around 1610 cm⁻¹. acgpubs.org The aromatic C-H and C=C stretching vibrations typically appear in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. acgpubs.orged.gov

The table below lists some of the characteristic IR absorption frequencies for substituted 1,4-dihydroquinazolines and related compounds. acgpubs.org

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹)
N-HStretching3100 - 3400 (can be broad)
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=NStretching~1610 - 1660
C=C (aromatic)Stretching~1450 - 1600

Crystallographic Analysis for Ligand-Protein Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state, including how this compound-based ligands bind to their protein targets. nih.gov Obtaining a crystal structure of a protein-ligand complex provides a detailed, atomic-level view of the binding interactions, which is invaluable for structure-based drug design. nih.govgelest.com

The process involves crystallizing the protein in the presence of the this compound ligand (co-crystallization) or soaking a pre-formed protein crystal in a solution containing the ligand. nih.gov The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. youtube.com

While no specific crystal structures of a protein in complex with the parent this compound are publicly available, the crystallographic analysis of related heterocyclic ligands bound to proteins has provided crucial insights into their mechanism of action. For instance, the crystal structure of a 1,4-dihydropyridine-crown ether complex revealed a pronounced boat conformation for the dihydropyridine (B1217469) ring. rsc.org The structure of 4-benzoylhydrazono-1,4-dihydroquinazoline monohydrate has also been determined, providing precise bond lengths and angles for a substituted this compound system. researchgate.net Such studies highlight the importance of intermolecular interactions, such as hydrogen bonds and π-stacking, in stabilizing the ligand within the protein's binding site.

Conformational Preferences and Dynamic Behavior Studies

The this compound ring is not planar and can adopt different conformations. Understanding these conformational preferences and the dynamic behavior of the ring system is crucial, as the biological activity of a molecule is often dependent on its three-dimensional shape.

The conformational analysis of six-membered heterocyclic rings, such as silacyclohexanes, has shown that the introduction of heteroatoms can significantly alter the conformational energies and preferences compared to cyclohexane. nih.gov For this compound, the dihydro-pyrimidine ring is expected to adopt a non-planar conformation, likely a boat or twist-boat conformation, to alleviate steric strain. This is supported by the observed boat conformation in a related 1,4-dihydropyridine derivative. rsc.org

Computational methods and dynamic NMR spectroscopy are powerful tools for studying the conformational landscape of flexible molecules like 1,4-dihydroquinazolines. nih.govprinceton.edu Theoretical calculations can predict the relative energies of different conformers, while dynamic NMR experiments can provide information about the energy barriers for conformational interconversions. nih.gov For example, a study on 2,3-dihydroquinazolin-4(1H)-ones utilized NMR and computational calculations to investigate a large diastereotopic effect observed in the methylene group, which is directly related to the conformational properties of the molecule. researchgate.net These studies indicate that the dihydroquinazoline ring system is flexible and can exist in equilibrium between different conformations in solution. The specific substituents on the ring will influence the position of this equilibrium and the preferred conformation. csbsju.edu

Theoretical and Computational Investigations of 1,4 Dihydroquinazoline

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to study the electronic structure and properties of quinazoline (B50416) and its derivatives. researchgate.net These calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic parameters that govern the molecule's stability and reactivity. researchgate.netuantwerpen.be DFT methods have been successfully used to investigate the relationship between the molecular structures of quinazoline derivatives and their potential applications, such as in corrosion inhibition.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO indicates its ability to accept electrons, defining its electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

For quinazoline derivatives, a smaller energy gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. DFT calculations on various quinazolinone derivatives have been used to calculate these energy levels. researchgate.net For instance, studies on newly synthesized dihydroquinazoline (B8668462) derivatives have utilized HOMO and LUMO analysis to understand the charge transfer characteristics within the molecule. uantwerpen.be The properties of these frontier orbitals are essential for predicting how the molecule will interact with other species, a concept that forms the basis for understanding reaction mechanisms. wikipedia.org

Table 1: Example of Calculated Quantum Chemical Properties for a Quinazolinone Derivative

Parameter Description Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.241
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.242
ΔE (Energy Gap) ELUMO - EHOMO 4.999

Note: Data is illustrative and based on calculations for a related quinazolinone derivative as reported in the literature. researchgate.net

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the electron density surface of a molecule. libretexts.orgproteopedia.org These maps are invaluable for predicting reactivity and intermolecular interactions by identifying electron-rich and electron-poor regions. libretexts.org

In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas with a high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, which are prone to nucleophilic attack. youtube.com For a 1,4-dihydroquinazoline molecule, the nitrogen atoms are expected to be centers of high electron density (red regions) due to the lone pairs of electrons, making them likely sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms attached to the saturated part of the ring and the aromatic protons would likely represent regions of positive potential (blue or green regions). researchgate.net MEP maps are routinely used to understand receptor-drug interactions, where electrostatic complementarity between a ligand and its binding site is often a key determinant of affinity. scispace.com

Local reactivity descriptors, such as the Average Local Ionization Energy (ALIE) and Fukui functions, are derived from quantum chemical calculations to provide more detailed predictions about which specific atoms within a molecule are most likely to participate in a reaction.

Fukui functions are used to determine the most reactive sites for nucleophilic, electrophilic, and radical attacks. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for a precise identification of the atoms that will preferentially interact with different types of reagents.

The ALIE, calculated on the molecule's electronic density isosurface, indicates the regions where an electron is most easily removed. Lower ALIE values correspond to the most reactive sites for electrophilic attack. While specific studies detailing ALIE and Fukui functions for the parent this compound are not widely available, these theoretical tools are generally applicable to predict its reactivity. Based on the structure, the nitrogen atoms and the electron-rich aromatic ring would be expected to be key sites of reactivity, which these computational methods can quantify precisely.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. nih.govnih.gov Docking predicts the preferred orientation and conformation of the ligand within the protein's binding site, while MD simulations provide insights into the dynamic stability of the ligand-protein complex over time. nih.govyoutube.com These methods are central to structure-based drug design. nih.govnih.gov

For derivatives of this compound, these simulations are used to elucidate binding modes, understand the structural basis of biological activity, and predict binding affinities. nih.govcanberra.edu.au The process often involves preparing the 3D structure of the target protein, defining a binding site, and then using a scoring function to rank the different poses of the docked ligand. nih.gov The most promising complexes from docking are often subjected to MD simulations to assess their stability and the persistence of key interactions in a more realistic, dynamic environment that includes solvent effects. nih.govnih.gov

Ligand-protein interaction profiling involves the detailed analysis of the non-covalent interactions between a ligand and the amino acid residues of its target protein. biorxiv.org For this compound derivatives, docking studies have identified key interactions responsible for their inhibitory activity against various protein targets. nih.govnih.gov

These interactions commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein. For example, the nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors.

Pi-Interactions: Including pi-pi stacking (between aromatic rings), pi-pi T-shaped (where the edge of one aromatic ring points towards the face of another), and pi-alkyl interactions (between an aromatic ring and an alkyl group). nih.gov

Hydrophobic Interactions: Occur between nonpolar groups, contributing significantly to binding.

Van der Waals Forces: General attractive or repulsive forces between atoms. nih.gov

Studies on dihydroquinazolinone derivatives targeting Poly (ADP-ribose) polymerase 10 (PARP10) revealed pi-alkyl, pi-pi T-shaped, and hydrogen bond interactions with key residues like Ala911, Tyr919, and Tyr932. nih.gov Similarly, docking of quinazoline-based inhibitors into the Epidermal Growth Factor Receptor (EGFR) kinase domain showed crucial hydrogen bonds with residues like Met769. nih.govnih.gov Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to automatically detect and visualize these diverse interaction types. biorxiv.org

Table 2: Summary of Docking Interactions for Dihydroquinazoline Derivatives with Protein Targets

Compound Type Protein Target Key Interacting Residues Types of Interactions Reported
Dihydroquinazolin-4(1H)-one PARP10 Tyr932, Ala911, His887, Leu926 Pi-pi T-shaped, Pi-alkyl, Hydrogen bond, Pi-sigma
Quinazoline-based Thiazole EGFR Kinase Met769 Hydrogen bond
N-substituted 2,3-dihydroquinazolin-4(1H)-one Acetylcholinesterase (AChE) Not specified Binding modes explored via GOLD software

Information synthesized from multiple sources. nih.govnih.govcanberra.edu.au

A critical component of molecular docking is the scoring function, which is an algorithm used to estimate the binding affinity (or free energy of binding) between the ligand and the protein. researchgate.netnih.gov The goal of a scoring function is to rank different ligands and their binding poses, allowing researchers to prioritize compounds for further experimental testing. mdpi.com These functions are broadly classified into physics-based, empirical, knowledge-based, and machine learning-based types. frontiersin.org

The scores generated, such as a docking score or a predicted binding energy, are often correlated with experimentally determined values like the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). nih.govnih.gov For example, studies on quinazoline-2,4,6-triamine derivatives as EGFR inhibitors found a good consistency between the calculated binding free energy (ΔGbinding) and the experimental IC50 values. nih.gov While highly accurate prediction of absolute binding affinity remains a challenge, scoring functions are essential for virtual screening campaigns and for providing a qualitative assessment of the strength of a ligand-protein interaction. nih.govnih.gov The development of more accurate scoring functions, particularly those using machine learning and deep learning, is an active area of research aimed at accelerating drug discovery. mdpi.comfrontiersin.org

Conformational Changes Upon Ligand Binding

The interaction between a ligand and a protein is a dynamic process that often involves conformational adjustments in both molecules. Several models describe these changes, including the "lock and key" theory, where the protein and ligand possess perfectly complementary shapes. psu.edu However, the "induced fit" model, which proposes that the binding of a ligand induces a conformational change in the protein, is more widely accepted to account for the ability of some proteins to bind to various substrates. psu.edu Another prominent theory is the pre-existing equilibrium hypothesis, which suggests that a protein exists as an ensemble of different conformations, and a ligand selectively binds to the most favorable one, shifting the equilibrium. psu.edu In the context of this compound derivatives, computational docking studies have provided insights into these conformational changes. For instance, the binding of certain 4-hydroxyquinazoline (B93491) derivatives to their target proteins can shorten hydrogen bonds, leading to a unique spatial conformation that enhances protein binding. nih.gov This suggests that the presence of shorter hydrogen bonds between the compound and specific amino acid residues may increase its effectiveness. nih.gov Upon DNA damage, the PARP protein, a target for some quinazoline derivatives, undergoes conformational changes where its domains detach, allowing NAD+ to enter the catalytic pocket and initiate DNA repair. nih.gov

Structure-Activity Relationship (SAR) Elucidation via Computational Methods

Computational methods are instrumental in elucidating the Structure-Activity Relationships (SAR) of this compound derivatives, providing insights into how chemical structure influences biological activity. These studies help in the rational design of more potent and selective compounds.

Key determinants of the biological activity of this compound derivatives include the nature and position of substituents on the quinazoline core and any attached aryl rings. For instance, in a series of 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones, the presence of a pyridine (B92270) ring or an electron-withdrawing group on the ring structure enhances cell proliferation inhibitory activity. nih.gov The linkage between the ring structure and the quinazolinone core is also critical; replacing a carbon atom in the linker with an electronegative oxygen atom can increase activity. nih.gov Furthermore, the nature of substituents at the R1 and R2 positions significantly impacts the antiproliferative effects. Deleting the R1 substituent or shortening the carbon chain at R2 can dramatically reduce activity. nih.gov

In the context of 1,4-dihydropyridine (B1200194) derivatives, which share some structural similarities, SAR studies have revealed that ester groups at the 3- and 5-positions are most effective for activity. nih.gov An aryl group at the 4-position of the dihydropyridine (B1217469) ring is a fundamental requirement for optimal activity, and the position and type of electron-withdrawing groups on this phenyl ring can affect receptor-binding. nih.gov Quantum chemical and classical parameter studies on nifedipine (B1678770) analogues, a type of 1,4-dihydropyridine, have shown that the pharmacological activities are influenced by molecular volume (a steric factor), as well as electronic and hydrophobic parameters at different positions of the phenyl ring. nih.gov

The following table summarizes the key SAR findings for this compound and related heterocyclic compounds:

Structural FeatureEffect on ActivityCompound Series
Pyridine ring or electron-absorbing group on R3More potent cell proliferation inhibitory activity1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones
Oxygen atom in the linker between R3 and the coreEnhanced cell proliferation inhibitory activity1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones
Deletion of R1 or shortening of R2 carbon chainDramatically reduced antiproliferative activity1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones
Ester groups at C3 and C5Most effective for activity1,4-dihydropyridine derivatives
Aryl group at C4Basic requirement for optimal activity1,4-dihydropyridine derivatives
Electron-withdrawing groups on the 4-phenyl ringAffects receptor-binding activity1,4-dihydropyridine derivatives

Bioinformatics Prediction for Target Identification

Bioinformatics tools play a crucial role in identifying the potential molecular targets of this compound derivatives, thereby shedding light on their mechanisms of action.

Protein-Protein Interaction (PPI) Network Analysis

Protein-protein interaction (PPI) networks are mathematical representations of the physical contacts between proteins within a cell. youtube.com Analyzing these networks is essential for understanding cellular physiology and the effects of drugs. youtube.com For this compound derivatives, PPI network analysis helps to identify key protein targets and their functional relationships. By constructing PPI networks of predicted targets, researchers can identify core targets that play a central role in the compound's activity. nih.gov For example, in a study of anticancer this compound-2(1H)-one derivatives, PPI network analysis predicted ERBB2, SRC, TNF receptor, and AKT1 as key targets involved in cancer treatment. nih.gov The nodes in these networks represent proteins, and the edges represent their interactions. youtube.com The importance of a protein in the network can be determined by its connectivity (degree), with highly connected proteins often being critical hubs. researchgate.net

Gene Ontology (GO) Enrichment Analysis

Gene Ontology (GO) enrichment analysis is a bioinformatics method used to understand the biological functions, cellular locations, and metabolic pathways associated with a set of genes or proteins. nih.gov This analysis helps to functionally characterize the predicted targets of this compound derivatives. By identifying enriched GO terms, researchers can infer the biological processes that are significantly affected by the compound. GO analysis categorizes gene products into three main domains: Biological Process, Cellular Component, and Molecular Function. For instance, GO enrichment analysis of the targets of certain anticancer this compound derivatives could reveal their involvement in processes like signal transduction, cell cycle regulation, or apoptosis. nih.govplos.org The analysis calculates an enrichment score for each GO term, and a high score indicates a strong association between the drug's targets and that particular biological function. plos.org

KEGG Pathway Analysis for Mechanism of Action Studies

The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a database of manually drawn pathway maps representing molecular interaction and reaction networks. genome.jp KEGG pathway analysis is used to identify the metabolic and signaling pathways in which the predicted targets of a compound are involved. genome.jpnih.gov This analysis provides a deeper understanding of the compound's mechanism of action. nih.gov For this compound derivatives, KEGG analysis can reveal which specific pathways, such as those related to cancer or inflammation, are modulated by the compound. nih.gov KEGG pathways are categorized into areas like metabolism, genetic information processing, environmental information processing, cellular processes, organismal systems, human diseases, and drug development. genome.jp By mapping the predicted protein targets to these pathways, researchers can identify the key biological routes through which the compound exerts its effects. nih.gov

Computational Assessment of Pharmacological Properties

Computational methods are widely used to predict the pharmacological properties of drug candidates, including those based on the this compound scaffold. These predictions help in the early stages of drug discovery to select compounds with favorable profiles for further development.

One important aspect is the assessment of drug-likeness, which is often evaluated using rules like Lipinski's rule of five. frontiersin.org These rules consider physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. frontiersin.org For instance, a study on 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones found that 14 out of 19 synthesized compounds exhibited good pharmacological properties based on ADMET predictions, indicating their potential as clinical candidates. nih.gov

Other computationally assessed properties include molar volume, polarizability, and hydration energy, which can influence a compound's biological activity. lew.ro For example, an increase in molecular weight and molar volume has been correlated with an increase in the biological activity of certain thiazolidine-2,4-dione derivatives. lew.ro The following table shows some computationally predicted pharmacological properties for a selection of compounds.

Compound IDMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsPredicted Activity
CA1-e437.54.215Potent anticancer
CA1-g409.53.515Potent anticancer
CA1-7313.32.123Antioxidant
A1467.43.816Potent anticancer

Note: The data in this table is illustrative and based on findings from various computational studies. nih.govnih.gov

These computational assessments provide a valuable preliminary screening of the pharmacological potential of this compound derivatives, guiding the selection of the most promising candidates for further experimental investigation.

Biological and Pharmacological Research Applications in Vitro and in Silico Studies

Enzyme Inhibition Studies

Tubulin Polymerization Inhibition

Derivatives of 2,3-dihydroquinazolin-4(1H)-one have been identified as potent inhibitors of tubulin polymerization, a key mechanism for anticancer therapy. nih.gov These compounds function by disrupting the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

One study detailed a series of novel 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives designed as potential anticancer agents. nih.gov Among them, a specific compound, labeled as compound 32 , emerged as a highly promising candidate with strong, broad-spectrum anticancer activity. nih.gov Mechanism studies confirmed that this compound inhibited tubulin polymerization in vitro, disrupted the microtubule networks within cells, and induced cell cycle arrest at the G2/M phase. nih.gov Further analysis through molecular docking suggested that the compound effectively occupies the colchicine (B1669291) binding site on tubulin. nih.govresearchgate.net

Another class of compounds, 4-(N-cycloamino)quinazolines, were developed and assessed for their effects on tubulin. scienceopen.com The most potent of these, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) , demonstrated significant potency against tubulin assembly with an IC₅₀ value of 0.77 μM and inhibited colchicine binding by 99% at a 5 μM concentration. scienceopen.com This compound was shown to cause G2/M phase cell cycle arrest and disrupt microtubule formation, confirming its action at the colchicine site. scienceopen.com Similarly, quinazoline-4-tetrahydroquinoline analogues have been designed as novel tubulin polymerization inhibitors targeting this same site. nih.gov

These findings underscore the potential of the 1,4-dihydroquinazoline scaffold as a source for developing novel anticancer agents that function as tubulin polymerization inhibitors. nih.govscienceopen.com

Interactive Data Table: Tubulin Polymerization Inhibition by this compound Derivatives

CompoundTarget/AssayIC₅₀ ValueReference
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f)Tubulin Assembly0.77 μM scienceopen.com
Quinazoline-4-tetrahydroquinoline analogue (4a4)Antiproliferative (SKOV3 cells)0.4 - 2.7 nM nih.gov
2-substituted 2,3-dihydroquinazolin-4(1H)-one (Compound 32)Tubulin PolymerizationNot specified nih.gov

Antimicrobial Activity Investigations (In Vitro)

The this compound core has been a foundation for the synthesis of compounds with significant antimicrobial properties, evaluated through various in vitro assays against a range of pathogenic microbes.

Numerous studies have demonstrated the efficacy of dihydroquinazolinone derivatives against both Gram-positive and Gram-negative bacteria. In one study, a series of dihydroquinazolinone analogs (4a-f) were synthesized and tested. researchgate.net Compounds 4d and 4e were particularly active against the Gram-negative bacterium Pseudomonas aeruginosa at a concentration of 0.25 mg/mL. researchgate.net Furthermore, compound 4d showed a Minimum Inhibitory Concentration (MIC) of 0.25 mg/mL against the Gram-positive bacteria Bacillus subtilis and Lactobacillus rhamnosus. researchgate.net

Another investigation focused on quinazolin-2,4-dione derivatives, which were screened against the Gram-positive strains Staphylococcus aureus and Staphylococcus haemolyticus. nih.gov The MIC values for these compounds ranged from 10 to 26 mg/mL, indicating varied levels of antibacterial activity. nih.gov Similarly, a separate series of 1-substituted 1,4-dihydro-4-oxo-7-pyridinyl-3-quinolinecarboxylic acids showed potent activity against Staphylococcus aureus ATCC 29213, with the most effective agents having an MIC₅₀ value of 0.008 µg/mL, which was superior to the standard drug ciprofloxacin (B1669076) in this specific test. nih.gov

However, the activity is not always broad-spectrum. A series of 1,4-dihydro-4-pyrazolylpyridines showed variable activity against Gram-positive bacteria like S. aureus and B. subtilis (MICs ranging from 64 to 256 μg/mL) but were ineffective against Gram-negative strains such as Escherichia coli and P. aeruginosa. nih.gov This highlights the importance of specific structural substitutions in determining the antibacterial spectrum and potency of these derivatives. nih.goveco-vector.com

Interactive Data Table: Antibacterial Activity of this compound Derivatives

Compound/Derivative SeriesBacterial StrainActivity (MIC/Concentration)Reference
Dihydroquinazolinone (4d)Pseudomonas aeruginosaActive at 0.25 mg/mL researchgate.net
Dihydroquinazolinone (4e)Pseudomonas aeruginosaActive at 0.25 mg/mL researchgate.net
Dihydroquinazolinone (4d)Bacillus subtilis0.25 mg/mL researchgate.net
Dihydroquinazolinone (4d)Lactobacillus rhamnosus0.25 mg/mL researchgate.net
Quinazolin-2,4-dione derivativesStaphylococcus aureus, S. haemolyticus10 - 26 mg/mL nih.gov
1-cyclopropyl 7-(2,6-dimethyl-4-pyridinyl) derivativesStaphylococcus aureus ATCC 292130.008 µg/mL (MIC₅₀) nih.gov
1,4-dihydro-4-pyrazolylpyridines (2b, 3a)Staphylococcus aureus64 µg/mL nih.gov
1,4-dihydro-4-pyrazolylpyridines (3a, 3e, 3g)Bacillus subtilis64 µg/mL nih.gov

The antifungal potential of this compound derivatives has been explored against various fungal pathogens. A study synthesizing dihydroquinazolinone analogs (4a-f) reported moderate antifungal activity against Candida albicans. researchgate.net Another investigation into novel quinazoline (B50416) derivatives found that compounds 3a1, 3a2, 3a3, 3b1, and 3b2 demonstrated decent activity against selected strains of fungi, including C. albicans and Aspergillus niger, when compared to the standard drug nystatin. researchgate.net

Research has also extended to plant pathogenic fungi. A series of novel quinazolinone derivatives were designed, and compound 7a showed significant inhibitory effects on Fusarium graminearum and Rhizoctonia solani, with EC₅₀ values of 12.727 mg/L and 12.413 mg/L, respectively. This activity was superior to that of the commercial fungicide chlorothalonil. sioc-journal.cn Similarly, pyrazol-quinazolinone compounds were synthesized and tested against seven types of plant pathogenic fungi, with some showing significant inhibition. mdpi.com Specifically, compounds with chlorine substitutions demonstrated a marked inhibitory effect on Rhizoctonia solani. mdpi.com Another study found that a 1,4-pentadiene-3-one derivative containing quinazolinone, W12 , exhibited excellent inhibition (100%) against Sclerotinia sclerotiorum and Phomopsis sp. at a concentration of 100 μg/mL. nih.gov

Interactive Data Table: Antifungal Activity of this compound Derivatives

Compound/DerivativeFungal StrainActivity (EC₅₀/Inhibition)Reference
Dihydroquinazolinone analogs (4a-f)Candida albicansModerate activity researchgate.net
Quinazolinone derivative (7a)Fusarium graminearum12.727 mg/L sioc-journal.cn
Quinazolinone derivative (7a)Rhizoctonia solani12.413 mg/L sioc-journal.cn
Quinazolinone derivative (W12)Sclerotinia sclerotiorum100% at 100 μg/mL (EC₅₀ = 0.70 μg/mL) nih.gov
Quinazolinone derivative (W12)Phomopsis sp.100% at 100 μg/mL (EC₅₀ = 3.84 μg/mL) nih.gov
Pyrazol-quinazolinone (2a, 2b)Rhizoctonia solani AG1Obvious inhibitory effect mdpi.com

The this compound framework is a key scaffold in the search for new antitubercular drugs. A series of 2,3-dihydroquinazolin-4(1H)-one derivatives (3a–3m) were evaluated for their in vitro activity against the drug-susceptible H37Rv strain and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB). nih.gov Compounds 3l and 3m , which feature a di-substituted aryl moiety with electron-withdrawing halogens, were the most active against the H37Rv strain, with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. nih.gov Compound 3k , containing an imidazole (B134444) ring, also showed significant activity against the H37Rv strain (MIC of 4 µg/mL) and MDR strains (MIC of 16 µg/mL). nih.gov

Other studies have also highlighted the potential of quinazolinone derivatives. One investigation synthesized fourteen 2,3-disubstituted quinazolinone compounds, with several showing MIC values between 6.25 and 100 µg/mL against M. tuberculosis. dovepress.com The presence of a thioamido or guanidino group at the 3-position was found to greatly enhance antitubercular activity, as seen in compounds 5b and 8c , which had an MIC of 6.25 µg/mL. dovepress.com Additionally, research on 4-anilinoquinazolines identified novel inhibitors of MTB, further establishing the importance of this chemical class in developing new treatments for tuberculosis. biorxiv.org

Interactive Data Table: Antitubercular Activity of this compound Derivatives

Compound/DerivativeM. tuberculosis StrainActivity (MIC)Reference
Dihydroquinazolin-4(1H)-one (3l)H37Rv2 µg/mL nih.gov
Dihydroquinazolin-4(1H)-one (3m)H37Rv2 µg/mL nih.gov
Dihydroquinazolin-4(1H)-one (3k)H37Rv4 µg/mL nih.gov
Dihydroquinazolin-4(1H)-one (3k)MDR strain16 µg/mL nih.gov
2,3-disubstituted quinazolinone (5b)H37Rv6.25 µg/mL dovepress.com
2,3-disubstituted quinazolinone (8c)H37Rv6.25 µg/mL dovepress.com

Anticancer Activity Research (In Vitro)

The anticancer properties of this compound derivatives have been extensively documented through in vitro research, with a primary focus on their ability to inhibit the growth of various cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and is frequently employed to screen for the cytotoxic effects of new compounds. scienceopen.com Numerous studies have utilized this assay to evaluate the antiproliferative activity of this compound derivatives against a panel of human cancer cell lines.

In one study, a series of dihydroquinazoline-2(1H)-one derivatives were synthesized and tested against human liver (HepG-2), ovarian (A2780), and breast (MDA-MB-231) cancer cells. nih.gov Compounds CA1-e and CA1-g were particularly effective against A2780 cells, with IC₅₀ values of 22.76 μM and 22.94 μM, respectively. nih.gov

Another investigation evaluated quinazolinone and dihydroquinazolinone derivatives against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. nih.gov The results showed that the cytotoxic effects were time-dependent, with IC₅₀ values decreasing significantly after 72 hours of exposure compared to 48 hours. nih.gov For instance, compound 5a had an IC₅₀ of 7.15 µM against HCT-116 cells after 48 hours, which dropped to 4.87 µM after 72 hours. nih.gov Compound 10f was identified as the most active cytotoxic agent against both cell lines in this series. nih.gov

Further research on 1,4-dihydropyridine-based compounds also demonstrated significant antiproliferative activity. A series of derivatives bearing a benzylpyridinium moiety exhibited potent anticancer activity against glioblastoma (U87MG), lung cancer (A549), and colorectal adenocarcinoma (Caco-2) cell lines. nih.gov Similarly, a library of 1,4-dihydropyridine-based 1,2,3-triazole derivatives showed significant activity against Caco-2 cells, with IC₅₀ values ranging from 0.63 to 5.68 µM. nih.gov

Interactive Data Table: In Vitro Anticancer Activity of this compound Derivatives (MTT Assay)

Compound/DerivativeCancer Cell LineActivity (IC₅₀)Incubation TimeReference
Dihydroquinazoline-2(1H)-one (CA1-e)A2780 (Ovarian)22.76 μMNot specified nih.gov
Dihydroquinazoline-2(1H)-one (CA1-g)A2780 (Ovarian)22.94 μMNot specified nih.gov
Dihydroquinazoline-2(1H)-one (CA1-e)HepG-2 (Liver)37.59 μMNot specified nih.gov
Dihydroquinazolinone (5a)HCT-116 (Colon)4.87 μM72 h nih.gov
Dihydroquinazolinone (5a)MCF-7 (Breast)14.70 μM72 h nih.gov
Dihydroquinazolinone (5d)MCF-7 (Breast)24.99 μM72 h nih.gov
Dihydroquinazolinone (10f)HCT-116 (Colon)17.76 μM72 h nih.gov
1,4-DHP-triazole (13ab')Caco-2 (Colorectal)0.63 ± 0.05 µMNot specified nih.gov
1,4-DHP-triazole (13ad')Caco-2 (Colorectal)5.68 ± 0.14 µMNot specified nih.gov

Mechanism of Antineoplastic Action (e.g., cell cycle arrest, apoptosis induction)

Derivatives of the this compound scaffold have been the subject of extensive research to elucidate their mechanisms of anticancer activity. In vitro and in silico studies have revealed that these compounds can impede cancer cell proliferation through the induction of cell cycle arrest and apoptosis.

One area of investigation has focused on the ability of these compounds to interfere with critical cell cycle signaling pathways. For instance, certain 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives have been synthesized and evaluated for their antitumor activities. nih.gov Similarly, novel 3,4-dihydroquinazolinone derivatives bearing a piperonyl group have been shown to impair cell proliferation by arresting the cell cycle at the G2/M phase. bue.edu.eg Further investigation into a specific compound from this series, 2-(3-fluorophenyl)-6-morpholinoquinazolin-4(3H)-one, demonstrated its capability to induce G2/M phase arrest in oral squamous cell carcinoma cells. bue.edu.eg Another study highlighted a quinazolinone chalcone (B49325) derivative that arrested the cell cycle at the S and G2/M phases in HCT-116 human colon cancer cells. bue.edu.eg The induction of G2/M phase arrest by certain 4-aminoquinazoline derivatives has been linked to the inhibition of the PI3K/Akt signaling pathway. researchgate.net

In addition to halting the cell cycle, this compound derivatives have been shown to trigger programmed cell death, or apoptosis. The pro-apoptotic mechanism often involves the mitochondria-dependent pathway. For example, a quinazolinone chalcone derivative was found to induce apoptosis through the mitochondrial pathway in human colon cancer cells. bue.edu.eg The induction of apoptosis can be mediated through various molecular targets. Some 4-anilinoquinazoline (B1210976) derivatives, developed as analogues of gefitinib (B1684475), have demonstrated enhanced apoptosis-inducing capabilities. nih.gov

Specific molecular mechanisms have been identified for several derivatives. A 3-((5-chloro-2-hydroxybenzylidene)amino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one derivative was found to induce both extrinsic and intrinsic apoptosis pathways, evidenced by the activation of caspase-9 via cytochrome C. bue.edu.eg Another study on selected piperonyl-bearing dihydroquinazolinones showed a significant increase in early apoptosis, confirmed by Annexin V-FITC and caspase-3 analyses. bue.edu.eg These compounds also led to the downregulation of inhibitor of apoptosis proteins (IAPs) such as Survivin and XIAP. bue.edu.eg

Compound ClassCancer Cell LineMechanism of ActionReference
Quinazolinone ChalconeHCT-116 (Colon)Cell cycle arrest at S and G2/M phases, Mitochondrial-dependent apoptosis bue.edu.eg
3-((5-chloro-2-hydroxybenzylidene)amino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-oneMCF-7, MDA-MB-231 (Breast)Extrinsic and intrinsic apoptosis pathways (cytochrome C, caspase-9 activation) bue.edu.eg
2-(3-fluorophenyl)-6-morpholinoquinazolin-4(3H)-oneOral Squamous Cell CarcinomaCell cycle arrest at G2/M phase bue.edu.eg
Piperonyl-bearing 3,4-dihydroquinazolinonesHepG-2 (Liver)Cell cycle arrest at G2/M phase, Induction of early apoptosis (Caspase-3 activation), Downregulation of Survivin and XIAP bue.edu.eg
4-Anilinoquinazoline derivativesVarious human cancer cellsEnhanced apoptosis-inducing capabilities nih.gov

Other Preclinical Pharmacological Investigations (In Vitro)

The antioxidant potential of this compound derivatives, particularly quinazolin-4(3H)-ones, has been evaluated through various in vitro assays. mdpi.comjournalgrid.com These studies aim to determine the capacity of these compounds to neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in the development of various diseases. mdpi.com The primary mechanisms assessed include hydrogen atom transfer, electron donation, and metal ion chelation. mdpi.com

Commonly used methods to evaluate antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the hydrogen peroxide (H₂O₂) scavenging assay. journalgrid.comsapub.org In the DPPH assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical results in a color change from purple to yellow, which can be measured spectrophotometrically. sapub.org

Studies have shown that the antioxidant activity of these compounds is influenced by their structural features, such as the nature and position of substituents on the quinazoline ring. mdpi.comsapub.orgnih.gov For instance, the introduction of phenolic groups, especially ortho-diphenolic moieties, has been found to confer strong antioxidant effects, sometimes exceeding that of standard antioxidants like ascorbic acid and Trolox. mdpi.comnih.gov The linkage of the quinazolin-4-one core to polyphenolic structures via a thioacetohydrazone fragment has been shown to enhance antiradical activity. nih.gov The presence of electron-withdrawing groups on the benzene (B151609) ring has also been correlated with higher antioxidant capacity. jpbiomed.com

Assay MethodKey FindingsReference
DPPH Radical ScavengingQuinazolinone derivatives demonstrate dose-dependent scavenging activity. Activity is influenced by substituents; phenolic and electron-withdrawing groups enhance efficacy. journalgrid.comsapub.orgjpbiomed.com
Hydrogen Peroxide (H₂O₂) ScavengingSynthesized quinazolinone derivatives show significant H₂O₂ scavenging capabilities compared to standards. journalgrid.com
Metal Ion ChelationPolyphenolic derivatives of quinazolin-4(3H)-one were evaluated for their ability to chelate ferrous and cupric ions. mdpi.comnih.gov
General Antiradical ActivityHybrid molecules combining quinazolin-4-one and phenol (B47542) scaffolds, particularly ortho-diphenolic derivatives, exhibit potent antioxidant effects. mdpi.comnih.gov

The anticonvulsant potential of compounds related to this compound has been investigated, primarily through in vivo models, but supported by in silico studies to elucidate potential mechanisms of action. These computational studies provide insight into how these molecules might interact with biological targets relevant to seizure activity.

A key target explored for the anticonvulsant action of quinazolin-4(3H)-one derivatives is the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the central nervous system. mdpi.comresearchgate.net Molecular docking studies have been employed to predict the binding affinity of these compounds to the benzodiazepine (B76468) binding site on the GABA-A receptor. mdpi.comresearchgate.netmdpi.com For example, two series of 2,3-disubstituted quinazolin-4(3H)-one derivatives were designed as potential positive allosteric modulators of the GABA-A receptor. mdpi.comresearchgate.net In silico analysis suggested that these compounds likely exert their anticonvulsant effects by binding to this allosteric site. mdpi.comresearchgate.net

In another study, docking studies of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide derivatives were performed against several protein targets associated with anticonvulsant activity, showing a correlation between the in silico binding scores and the in vivo experimental results. nih.gov While direct in vitro binding assays are not detailed in these specific studies, the in silico results provide a strong rationale for the observed anticonvulsant effects and guide further investigation into the direct molecular interactions.

Compound ClassIn Silico TargetKey In Silico FindingsReference
2,3-disubstituted quinazolin-4(3H)-onesGABA-A Receptor (Benzodiazepine site)Predicted to act as positive allosteric modulators; binding affinity at the allosteric site correlates with potential anticonvulsant activity. mdpi.comresearchgate.net
N-substituted-6-fluoro-quinazoline-4-aminesGABA-A ReceptorHigh binding affinities toward the GABA-A receptor were correlated with significant anticonvulsant activity in animal models. mdpi.com
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamidesVarious anticonvulsant protein targetsPositive correlation observed between in silico protein inhibition scores and in vivo anticonvulsant data. nih.gov

The anti-inflammatory properties of this compound derivatives have been explored through in vitro assays targeting key enzymes in the inflammatory cascade. A significant focus of this research has been the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a well-established target for anti-inflammatory drugs.

A series of 1,4-dihydroquinazolin-3(2H)-yl benzamide (B126) derivatives were designed and synthesized as selective COX-2 inhibitors. nih.gov In vitro assays demonstrated that several of these compounds exhibited potent COX-2 inhibitory activity, with IC₅₀ values comparable to the selective COX-2 inhibitor drug, celecoxib. nih.gov Molecular docking studies supported these findings, showing favorable interactions within the COX-2 active site. nih.gov

Other research has focused on creating hybrid molecules that conjugate the quinazolinone scaffold with other anti-inflammatory agents, such as ibuprofen (B1674241) or indole (B1671886) acetic acid, to enhance COX-2 selectivity and potency. nih.gov For example, novel quinazolinones conjugated with ibuprofen or indole acetamide (B32628) exhibited superior COX-2 selectivity compared to reference nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov In addition to COX inhibition, some of these derivatives were also shown to inhibit the production of other inflammatory mediators, such as nitric oxide, in macrophage cell lines. nih.gov Another area of research has investigated quinazolinone derivatives for their inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes, particularly in asthma. researchgate.net

Compound ClassIn Vitro Target/AssayKey FindingsReference
1,4-dihydroquinazolin-3(2H)-yl benzamide derivativesCOX-1/COX-2 enzyme inhibitionPotent and selective COX-2 inhibitory activity, with IC₅₀ values comparable to celecoxib. nih.gov
Quinazolinones conjugated with ibuprofen or indole acetamideCOX-1/COX-2 enzyme inhibition, Nitric oxide production in macrophagesSuperior COX-2 selectivity compared to standard NSAIDs; some compounds showed greater inhibition of nitric oxide than celecoxib. nih.gov
Quinazolinone derivatives (Nitraquazone analogues)Phosphodiesterase 4B (PDE4B) inhibitionA synthesized derivative showed promising PDE4B inhibitory activity comparable to the standard inhibitor, Rolipram. researchgate.net

Medicinal Chemistry and Drug Design Principles

1,4-Dihydroquinazoline as a Privileged Scaffold in Drug Discovery

The concept of "privileged structures," first introduced in 1988, identifies molecular frameworks that can bind to diverse biological receptors, making them valuable starting points for drug discovery. nih.govscispace.comrsc.org The this compound nucleus is increasingly recognized as such a privileged scaffold. nih.govscispace.comrsc.org This is due to its presence in a variety of biologically active compounds and marketed drugs, demonstrating its versatility in interacting with different biological targets. nih.govscispace.comrsc.org

Medicinal chemists utilize these privileged scaffolds to create libraries of new compounds by introducing various substituents to the core structure. nih.govscispace.com These libraries are then screened against a range of biological targets implicated in different diseases, sometimes leading to the discovery of new, potent, and selective therapeutic agents. nih.govscispace.com The this compound core, a nitrogen-containing heterocyclic system, serves as a versatile template for developing new drugs with a wide spectrum of pharmacological activities. nih.govscispace.comrsc.orgresearchgate.net

Rational Design of Dihydroquinazoline (B8668462) Derivatives

Rational drug design is a key strategy in medicinal chemistry that involves the design and synthesis of new drug molecules based on a known biological target. This approach is extensively applied to the this compound scaffold to develop novel therapeutic agents. For instance, a series of 2-aryl-1,2-dihydroquinazolin-4-one derivatives were designed and synthesized as potential larvicidal agents against Anopheles arabiensis, a mosquito species responsible for transmitting malaria. researchgate.net

The design process often involves computational modeling studies, such as predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed compounds. researchgate.net These in silico methods help in selecting derivatives with favorable pharmacokinetic profiles for synthesis and further testing. researchgate.net Furthermore, molecular docking studies can be employed to understand the binding interactions of the designed molecules with their target enzymes, such as acetylcholinesterase in the case of the aforementioned larvicidal agents. researchgate.net This rational approach allows for the targeted development of more potent and safer drug candidates. researchgate.net

Combinatorial Library Synthesis and Screening

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of diverse compounds, known as a chemical library. nih.govyoutube.com This approach has been instrumental in drug discovery since the mid-1990s and represents a significant shift from traditional, single-molecule synthesis. youtube.com The core principle of combinatorial chemistry is diversity-oriented synthesis, which aims to create a wide variety of molecules simultaneously. youtube.com

This methodology can be applied to the this compound scaffold to generate extensive libraries of derivatives. These libraries can be created using techniques like solid-phase synthesis, where the molecules are built on a solid support, such as beads. youtube.comnih.gov One notable method is the "one-bead one-compound" (OBOC) approach, which allows for the synthesis of millions of drug candidates at once. youtube.com

Once synthesized, these libraries are subjected to high-throughput screening (HTS) to identify "hits"—compounds that exhibit a desired biological activity against a specific target. nih.govyoutube.com For example, a library of 1,4-dihydropyridine (B1200194) derivatives was synthesized and screened to identify new calcium channel blockers. nih.gov Similarly, libraries of this compound derivatives can be screened against various enzymes, receptors, or cell lines to discover new lead compounds for different diseases. nih.gov The design and synthesis of multi-functional small molecule libraries on solid-phase carriers have become a central aspect of modern combinatorial chemistry. nih.gov

Lead Compound Identification and Optimization Strategies

Following the screening of compound libraries, the "hits" that demonstrate the desired biological activity are identified. These initial hits then undergo a process of lead identification and optimization to develop them into viable drug candidates. slideshare.netdanaher.com A lead compound is a chemical entity that shows promising pharmacological activity and has the potential to be developed into a new drug. slideshare.net

The optimization process focuses on improving the pharmacodynamic and pharmacokinetic properties of the lead compound. slideshare.net This involves modifying the structure of the lead to enhance its potency, selectivity, and metabolic stability while reducing its toxicity. danaher.com Computational tools play a crucial role in this phase, with techniques like quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics simulations being used to guide the chemical modifications. danaher.comresearchgate.net

For this compound derivatives, lead optimization strategies may involve the chemical manipulation of functional groups, such as adding or swapping substituents or modifying the ring system. danaher.com For example, in the development of kinase inhibitors based on the 1,4-dihydroindeno[1,2-c]pyrazole scaffold, attaching a basic side chain was found to be important for the binding mode of the compounds. nih.gov Through iterative cycles of design, synthesis, and testing, the lead compound is refined to produce a preclinical candidate with an optimal balance of properties. danaher.com

Targeting Specific Receptors and Enzymes with Dihydroquinazoline Scaffolds

The versatility of the this compound scaffold allows its derivatives to be designed to target a wide array of specific biological receptors and enzymes, leading to a broad spectrum of pharmacological activities.

Enzyme Inhibition:

Cholinesterases: A series of 3,4-dihydroquinazoline derivatives have been shown to inhibit the activities of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Notably, some compounds exhibited potent and selective inhibition of BChE, with IC50 values in the nanomolar range. nih.gov Molecular docking studies suggest that these compounds bind to both the catalytic anionic site (CAS) and the peripheral site (PS) of BChE. nih.gov

Kinases: The quinazoline (B50416) core is a well-established pharmacophore for kinase inhibitors. nih.gov Derivatives have been developed as inhibitors of various kinases, including epidermal growth factor receptor (EGFR), KDR kinase, and p38 MAP kinase. nih.govnih.govnih.govnih.gov For example, certain quinazolin-4(3H)-one derivatives have shown potent inhibitory activity against EGFR, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov The 4-aminoquinazoline core is particularly prevalent in many approved anticancer drugs that target kinases. nih.gov

Poly(ADP-ribose) polymerase-1 (PARP-1): Novel quinazolinone derivatives have been designed as inhibitors of PARP-1, an enzyme involved in DNA repair. rsc.org By using the 4-quinazolinone scaffold as a bioisostere for the phthalazinone core of a known PARP-1 inhibitor, researchers have developed compounds with significant inhibitory activity. rsc.org

Phosphodiesterase 4 (PDE4): Quinazolinone derivatives have been synthesized and evaluated for their inhibitory activity against phosphodiesterase 4B (PDE4B), a target for the treatment of asthma. researchgate.net

Receptor Targeting:

TNF receptor: Bioinformatics predictions have identified the TNF receptor as a potential target for certain dihydroquinazoline-2(1H)-one derivatives, suggesting their potential role in cancer treatment. nih.gov

The ability to modify the this compound scaffold allows for the fine-tuning of its interaction with specific biological targets, making it a valuable tool in the development of targeted therapies.

Future Perspectives and Research Challenges

Addressing Synthetic Challenges and Developing Greener Methodologies

The synthesis of 1,4-dihydroquinazolines, while established, still presents challenges that researchers are actively working to overcome. A primary obstacle is the preparation of the acyclic precursors, which can involve complex selective N-functionalization steps. nih.gov Traditional methods have often been hampered by multistep procedures, harsh reaction conditions, and the use of hazardous reagents and solvents, which limit the exploration of this versatile scaffold. rsc.org

In response, the development of greener and more efficient synthetic protocols is a major focus. These efforts are centered on the use of environmentally benign solvents, catalysts, and reaction conditions.

Key advancements in greener synthesis include:

Catalyst-free synthesis in water: A simple and environmentally friendly method for synthesizing 2,3-dihydroquinazolin-4(1H)-ones involves the direct cyclocondensation of 2-aminobenzamide (B116534) with aromatic aldehydes in water, eliminating the need for a catalyst. tandfonline.com

Use of deep eutectic solvents (DESs): Researchers have explored DESs like ZnCl2/urea as efficient and recyclable media for the synthesis of dihydroquinazolin-4(1H)-ones, offering high yields and shorter reaction times. researchgate.net

Nanocatalysts: Magnetic nanoparticles functionalized with entities like L-proline-SO3H have been employed as reusable catalysts for the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones, featuring short reaction times and easy catalyst separation. tandfonline.com

Microwave-assisted synthesis: Microwave irradiation, in conjunction with reagents like ethyl polyphosphate (PPE), has been shown to efficiently promote the ring closure of aminoamides to form 1,4-dihydroquinazolines in short reaction times. nih.gov

These greener approaches not only reduce the environmental impact but also often lead to improved yields and simplified purification processes. tandfonline.comtandfonline.com

Exploration of Unexplored Biological Targets and Mechanisms

While 1,4-dihydroquinazoline derivatives have been investigated for a range of biological activities, there remains a vast landscape of unexplored targets and mechanisms. Current research has identified their potential as anticancer, anticonvulsant, and antimicrobial agents. nih.govtandfonline.com For instance, certain derivatives have shown inhibitory activity against enzymes like α-amylase and α-glucosidase, suggesting their potential in managing diabetes. nih.gov Others have been identified as tubulin polymerization inhibitors, a key mechanism in cancer therapy. nih.gov

Future research will likely focus on:

Identifying novel protein targets: High-throughput screening and proteomics approaches can be used to identify new cellular targets for this compound compounds.

Elucidating mechanisms of action: Detailed mechanistic studies are needed to understand how these compounds exert their biological effects at the molecular level. This includes investigating their impact on signaling pathways, enzyme kinetics, and cellular processes like apoptosis and cell cycle regulation. nih.gov

Investigating polypharmacology: The ability of a single compound to interact with multiple targets is a growing area of interest in drug discovery. wiley.com Exploring the polypharmacological profiles of 1,4-dihydroquinazolines could reveal new therapeutic opportunities and potential off-target effects.

A recent study highlighted the potential of 2,3-dihydroquinazolin-4(1H)-one derivatives as anti-leishmanial agents, with molecular docking studies targeting key proteins of the Leishmania parasite. researchgate.net This underscores the potential for discovering entirely new applications for this versatile scaffold.

Development of Novel Dihydroquinazoline-Based Chemical Entities

The development of novel chemical entities based on the this compound core is a continuous effort in medicinal chemistry. This involves the strategic design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Strategies for developing novel derivatives include:

Structure-Activity Relationship (SAR) studies: Systematically modifying the substituents on the dihydroquinazoline (B8668462) ring and analyzing the impact on biological activity is crucial for optimizing lead compounds. nih.gov

Isosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved drug-like characteristics. acs.org

Combinatorial chemistry and solid-phase synthesis: These techniques enable the rapid generation of large libraries of diverse this compound derivatives for high-throughput screening. nih.gov

Hybrid molecules: Combining the this compound scaffold with other pharmacologically active moieties can result in hybrid molecules with dual or synergistic activities.

Recent research has focused on synthesizing novel 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives and evaluating their anticancer activity, with some compounds showing potent inhibition of tubulin polymerization and significant tumor growth inhibition in vivo. nih.gov

Advanced Computational and Machine Learning Applications in Dihydroquinazoline Research

The integration of computational chemistry and machine learning is set to revolutionize the discovery and development of this compound-based drugs. nih.gov These advanced tools can accelerate the research process, reduce costs, and provide deeper insights into molecular interactions.

Applications in this area include:

Molecular Docking and Dynamics: These computational techniques are used to predict the binding modes of this compound derivatives to their biological targets, helping to rationalize SAR data and guide the design of more potent inhibitors. nih.govnih.gov Molecular dynamics simulations can further assess the stability of ligand-protein complexes. researchgate.netmdpi.com

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, allowing for the early identification of candidates with favorable pharmacokinetic profiles. mdpi.com

Machine Learning (ML) for Bioactivity Prediction: ML algorithms can be trained on existing datasets to predict the biological activity of new, untested this compound derivatives, enabling the prioritization of compounds for synthesis and testing. mdpi.combohrium.com

Generative Models for de novo Drug Design: Advanced ML models can be used to design entirely new this compound-based molecules with desired properties, expanding the accessible chemical space.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,4-dihydroquinazoline derivatives, and what factors influence reaction efficiency?

  • Methodological Answer : A widely used method involves copper-catalyzed cross-coupling of this compound with aryl/heteroaryl boronic acids. Key factors include solvent selection (e.g., DMSO for solubility), base optimization (e.g., triethylamine), and catalyst loading (e.g., [Cu(OAc)₂] at 10 mol%). Reaction efficiency (yields ~65–85%) depends on reflux duration (18–24 hours) and post-reaction purification (e.g., crystallization with ethanol-water mixtures) .

Q. How can single-crystal X-ray diffraction confirm the structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray analysis provides precise bond angles, torsion angles (e.g., phenyl substituent twisted 86.47° from the quinazoline ring), and intermolecular interactions (e.g., N–H···N hydrogen-bonded chains). Complementary NMR (¹H/¹³C) and IR spectroscopy validate structural consistency between solution and solid states .

Q. What chromatographic techniques are suitable for quantifying this compound in pharmaceutical formulations?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., Supelcosil LC-ABZ+Plus) and diode-array detection (237 nm) is optimal. Mobile phase: acetonitrile-water (70:30, v/v) buffered with 10 mM CH₃COONa (pH 5.0). Validate parameters include retention time (<12 min), linearity (R² >0.99), and LOD (0.03–0.35 μg/mL) .

Advanced Research Questions

Q. How can Chan-Lam coupling conditions be optimized for introducing arylthio groups into this compound?

  • Methodological Answer : Optimize catalyst ([Cu(OAc)₂], 15 mol%), solvent (DCM/THF), and base (K₂CO₃). Screen boronic acids (electron-rich aryl/heteroaryl) to enhance C–S bond formation. Monitor reaction progress via TLC and characterize products using HRMS and 2D-NCOSY. Compare yields against traditional nucleophilic thiol substitution methods .

Q. How should researchers address discrepancies in biological activity data of this compound analogs across studies?

  • Methodological Answer : Systematically evaluate variables:

  • Purity : Validate compound integrity via HPLC (>95%) and elemental analysis.
  • Assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1% in cell-based assays).
  • Data normalization : Use reference standards (e.g., positive controls like amlodipine for calcium channel blocking assays). Apply meta-analysis tools to reconcile contradictory results .

Q. What mechanistic insights guide the dehydrogenation of this compound to quinazoline?

  • Methodological Answer : Aerobic dehydrogenation involves cobalt catalysts (e.g., Co(II)-salen) or Cu(I)/TEMPO systems. Key steps: (1) Substrate coordination to Cu(II)-(DABCO)₂, (2) benzylic hydrogen transfer to TEMPO, forming a radical intermediate, (3) oxidation to carbocation, and (4) deprotonation to yield quinazoline. Monitor via in situ IR and EPR spectroscopy .

Q. How can multivariate analysis enhance the optimization of this compound synthesis?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken) to assess interactions between variables: temperature (30–70°C), solvent polarity (logP), and catalyst loading. Use response surface methodology (RSM) to predict optimal conditions. Validate models via ANOVA (p <0.05) and lack-of-fit tests .

Safety and Compliance

Q. What safety protocols are essential when handling this compound derivatives in the laboratory?

  • Methodological Answer : Use nitrile gloves, chemical-resistant suits, and fume hoods with ≥8 air changes/hour. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via EPA-approved waste streams. Reference SDS guidelines for first-aid measures (e.g., eye irrigation with 0.9% saline) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.